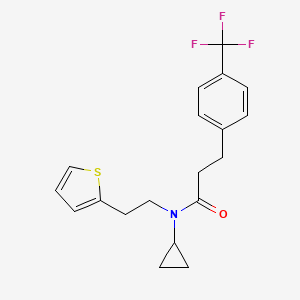
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a useful research compound. Its molecular formula is C19H20F3NOS and its molecular weight is 367.43. The purity is usually 95%.
BenchChem offers high-quality N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Potential Applications
Antimicrobial and Antioxidant Properties
Research has demonstrated the synthesis of compounds with cyclopropane and thiophene moieties that exhibit remarkable antimicrobial and antioxidant activities. For instance, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates have shown excellent antibacterial and antifungal properties alongside profound antioxidant potential (Raghavendra et al., 2016).
Cytotoxic Evaluation
Certain acyl derivatives of 3-aminonaphtho[2,3-b]thiophene-4,9-dione, structurally similar to the compound , have been studied for their cytotoxicity and topoisomerase II inhibitory activity. These derivatives displayed high efficacy against cell lines resistant to doxorubicin, highlighting their potential as cancer therapeutics (Gomez-Monterrey et al., 2011).
Synthetic Methodologies
Efficient Synthesis of Functionalized Cyclopropanes
A study detailed a stereoselective synthesis of trisubstituted cyclopropanes bearing naphthyloxy, thiophenyl, and (N-methylamino)methyl groups. This research underscores the versatility of cyclopropane moieties in medicinal chemistry, particularly for inhibiting serotonin and norepinephrine transporters (White et al., 2009).
Cyclopropanation of Unsaturated Sugars
Another notable study involved the cyclopropanation of unsaturated sugars with ethyl diazoacetate and a metal catalyst, highlighting a method for synthesizing ester-substituted 1,2-C-methylene carbohydrates. This research may provide a foundation for developing novel cyclopropane-based drugs or bioactive molecules (Hoberg & Claffey, 1996).
Divergent Synthesis for Drug Discovery
The divergent synthesis of cyclopropane-containing fragments and lead-like compounds has been explored to provide valuable design elements in drug discovery. A cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide has been utilized to create a diverse collection of cyclopropane-containing compounds, demonstrating the importance of cyclopropane moieties in the development of pharmacologically active compounds (Chawner, 2017).
Propriétés
IUPAC Name |
N-cyclopropyl-N-(2-thiophen-2-ylethyl)-3-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NOS/c20-19(21,22)15-6-3-14(4-7-15)5-10-18(24)23(16-8-9-16)12-11-17-2-1-13-25-17/h1-4,6-7,13,16H,5,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXPKVJVWRGYAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-oxazepane](/img/structure/B2722849.png)

![5-bromo-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2722852.png)

![1-ethyl-7-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2722858.png)

![N-(3-methoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2722860.png)


